(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 258.86 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo group, a methoxycarbonyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to be used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a molecular weight of 258.86 . It has a density of 1.6±0.1 g/cm³ . The boiling point is 367.9±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.8±3.0 kJ/mol . The flash point is 176.3±30.7 °C .Scientific Research Applications
1. Diol and Carbohydrate Recognition
(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid exhibits significant potential in diol and carbohydrate recognition. Studies have shown that certain boronic acids, such as 3-methoxycarbonyl-5-nitrophenyl boronic acid, demonstrate high affinity for binding to diols, including catechol dyes and sugars like fructose. This suggests a broader role for suitably functionalized boronic acids in recognizing these types of compounds (Mulla, Agard, & Basu, 2004).
2. Optical Modulation and Nanotechnology
Phenyl boronic acids play a crucial role in the field of nanotechnology, particularly in optical modulation. Studies involving various phenyl boronic acids, including derivatives like 5-bromo-3-carboxy-phenylboronic acid, have demonstrated their effectiveness in altering the photoluminescence of single-walled carbon nanotubes. This property is pivotal for applications in sensing and imaging technologies (Mu et al., 2012).
3. Synthesis of Polymeric Materials
This compound and its related compounds are integral in synthesizing various polymeric materials. The ability to couple aromatic boronic acids with other compounds through palladium-catalyzed coupling has been explored, enabling the creation of oligomers with a range of functional groups. This synthesis process is vital for developing advanced materials and polymers (Kallitsis, Rehahn, & Wegner, 1992).
4. Carbohydrate Reduction in Food Matrices
The unique properties of boronic acids, including those similar to this compound, have been utilized in the food industry for the specific reduction of fructose in various food matrices. This application stems from the ability of boronic acids to form esters with diol structures, offering potential in modifying sugar content in food products (Pietsch & Richter, 2016).
5. Fluorescence Quenching Studies
Boronic acid derivatives are also used in fluorescence quenching studies, which are essential in understanding molecular interactions and photophysical properties. Research involving boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid has provided insights into the effects of structural changes and the environment on fluorescence properties (Geethanjali et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, Methyl 3-borono-5-bromobenzoate would interact with its targets through a process called transmetalation . This process involves the transfer of the boron-bound organic group (in this case, the 3-bromo-5-methoxycarbonylphenyl group) to a transition metal catalyst, typically palladium . The resulting organopalladium species can then undergo a coupling reaction with an appropriate electrophile .
Action Environment
The action, efficacy, and stability of Methyl 3-borono-5-bromobenzoate can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the nature of the solvent . Additionally, the compound’s stability could be compromised by exposure to moisture or high temperatures.
properties
IUPAC Name |
(3-bromo-5-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWOALHLRQFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657173 | |
Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-87-7 | |
Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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